Ácido D-treo-ritalínico

Descripción general

Descripción

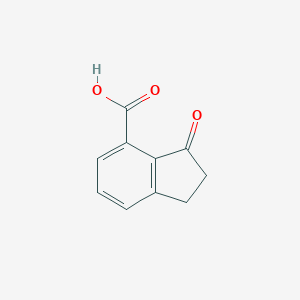

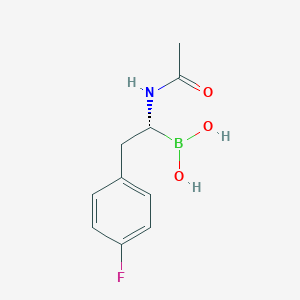

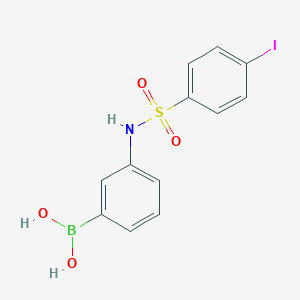

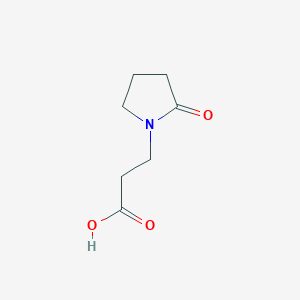

D-threo-Ritalinic Acid is a substituted phenethylamine and a major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . It is primarily known for its role in the metabolism of these drugs, where it is formed through the hydrolysis of the ester group in methylphenidate . This compound is of significant interest due to its pharmacological and toxicological implications.

Aplicaciones Científicas De Investigación

D-threo-Ritalinic Acid has several scientific research applications, including:

Forensic Toxicology: Used as a marker to detect methylphenidate use in biological samples.

Pharmacokinetics Studies: Helps in understanding the metabolism and disposition of methylphenidate in the body.

Nuclear Medicine: Explored as a renal imaging agent due to its favorable radiochemical properties.

Clinical Toxicology: Used in various analytical methods for drug testing and monitoring.

Mecanismo De Acción

Target of Action

D-threo-Ritalinic Acid, also known as d-Ritalinic Acid, is a major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . The primary target of these drugs is the carboxylesterase 1 (CES1) enzyme, which is highly expressed in the liver, intestine, placenta, and brain .

Mode of Action

When administered orally, methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group, yielding d-Ritalinic Acid . This hydrolysis is catalyzed by the CES1 enzyme . The CES1 enzyme exhibits six times higher enantioselectivity, preferring the l-threo-enantiomer over the d-threo-enantiomer .

Biochemical Pathways

The primary biochemical pathway involved in the metabolism of d-Ritalinic Acid is the hydrolysis of the ester group of methylphenidate, catalyzed by the CES1 enzyme . In addition to this major pathway, minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have also been reported .

Pharmacokinetics

The pharmacokinetics of d-Ritalinic Acid involve its formation through the metabolism of methylphenidate in the liver. Methylphenidate is metabolized into ritalinic acid by CES1A1 enzymes in the liver . The d-threo-enantiomer of methylphenidate is metabolized at a slower rate than the l-threo-enantiomer . Approximately 97% of the metabolized drug is excreted in the urine, and between 1 and 3% is excreted in the feces .

Result of Action

D-Ritalinic Acid is an inactive metabolite of methylphenidate, dexmethylphenidate, and ethylphenidate . As such, it does not have any known molecular or cellular effects of its own. Its presence is primarily indicative of the metabolism of these psychostimulant drugs.

Action Environment

The action of d-Ritalinic Acid is influenced by the environment within the body. The CES1A1 enzyme, which is responsible for its formation, is highly expressed in the liver, intestine, placenta, and brain . Therefore, factors that affect the function of these organs, such as liver disease or changes in intestinal flora, could potentially influence the formation and action of d-Ritalinic Acid.

Análisis Bioquímico

Biochemical Properties

D-threo-Ritalinic Acid is predominantly and rapidly hydrolyzed in the ester group via the endoplasmic reticulum human carboxylesterase 1 (CES1A1; a serine esterase) to form a deesterified pharmacologically inactive metabolite . CES1A1, which is highly expressed in the liver, intestine, placenta, and brain, exhibits six times higher enantioselectivity, preferring l-threo-enantiomer over d-threo-enantiomer .

Cellular Effects

The cellular effects of D-threo-Ritalinic Acid are primarily related to its role as a metabolite of methylphenidate and other related drugs. As an inactive metabolite, D-threo-Ritalinic Acid does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism .

Molecular Mechanism

The molecular mechanism of D-threo-Ritalinic Acid is largely tied to its formation from methylphenidate. Methylphenidate is metabolized in the liver, mainly by endoplasmic reticulum human carboxylesterase 1A1 (CES1A1) through a de-esterification process into the inactive metabolite D-threo-Ritalinic Acid .

Temporal Effects in Laboratory Settings

D-threo-Ritalinic Acid, which has a half-life of 3–4 hours, is the main inactive urinary metabolite of methylphenidate . In laboratory settings, the concentrations of D-threo-Ritalinic Acid were found to increase by 53% at 25°C after 24 hours .

Dosage Effects in Animal Models

While specific studies on the dosage effects of D-threo-Ritalinic Acid in animal models are limited, research on methylphenidate (from which D-threo-Ritalinic Acid is derived) indicates that the effects of this drug can vary with different dosages .

Metabolic Pathways

D-threo-Ritalinic Acid is involved in the metabolic pathway of methylphenidate. Methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group, yielding D-threo-Ritalinic Acid . This process is catalyzed by carboxylesterase 1 (CES1) .

Transport and Distribution

The transport and distribution of D-threo-Ritalinic Acid within cells and tissues are closely related to its role as a metabolite of methylphenidate. After its formation in the liver, D-threo-Ritalinic Acid is primarily excreted in the urine .

Subcellular Localization

As a metabolite, D-threo-Ritalinic Acid does not have a specific subcellular localization. Its formation occurs in the endoplasmic reticulum of liver cells, where the hydrolysis of methylphenidate takes place .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of D-threo-Ritalinic Acid typically involves the resolution of dl-threo-Ritalinic Acid using chiral carboxylic acids. One method involves the use of (+)-dibenzoyl-D-tartaric acid to yield the desired tartrate salt of the D-threo isomer . The process includes the following steps:

Esterification: The D-threo-Ritalinic Acid hydrochloride obtained from the resolution process can be esterified to produce D-threo-methylphenidate.

Industrial Production Methods: Industrial production methods for D-threo-Ritalinic Acid involve similar resolution techniques but are optimized for large-scale production. These methods focus on achieving high purity and yield while minimizing environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: D-threo-Ritalinic Acid undergoes several types of chemical reactions, including:

Hydrolysis: The ester group in methylphenidate is hydrolyzed to form D-threo-Ritalinic Acid.

Oxidation and Reduction: Although specific oxidation and reduction reactions of D-threo-Ritalinic Acid are less documented, its parent compound, methylphenidate, undergoes various metabolic transformations.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by carboxylesterase 1 (CES1) in the liver.

Oxidation and Reduction: Typically involve enzymes and cofactors present in the liver’s metabolic pathways.

Major Products:

Comparación Con Compuestos Similares

Methylphenidate: The parent compound of D-threo-Ritalinic Acid, used primarily for treating attention-deficit hyperactivity disorder and narcolepsy.

Dexmethylphenidate: An enantiomer of methylphenidate with similar pharmacological properties.

Ethylphenidate: A metabolite formed when methylphenidate undergoes transesterification with ethanol.

Uniqueness: D-threo-Ritalinic Acid is unique in that it is an inactive metabolite, unlike its parent compound methylphenidate, which is pharmacologically active. This distinction is crucial for understanding the drug’s metabolism and its implications in forensic and clinical toxicology .

Propiedades

IUPAC Name |

(2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54631-24-2, 129389-67-9 | |

| Record name | DL-threo-Ritalinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054631242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-threo-Ritalinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129389679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RITALINIC ACID, D-THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MNC5Y0IMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RITALINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT4165RS9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between d-Ritalinic Acid and the treatment of ADHD?

A1: d-Ritalinic Acid (d-threo-Ritalinic Acid) is the major metabolite of dexmethylphenidate hydrochloride (d-MPH), the active component in certain ADHD medications []. While not directly involved in the therapeutic mechanism of action itself, understanding its pharmacokinetic profile is crucial for assessing the overall drug efficacy and safety of d-MPH.

Q2: How does food intake affect the pharmacokinetics of dexmethylphenidate and d-Ritalinic Acid?

A2: Research indicates that while food intake can slightly delay the time it takes for both dexmethylphenidate and d-Ritalinic Acid to reach peak concentration (Tmax) in the bloodstream, the overall bioavailability of d-MPH remains largely unaffected []. This suggests that d-MPH can be administered without strict regard to meal times.

Q3: Is there a difference in the metabolism of d-MPH compared to the racemic mixture (dl-MPH) used in other ADHD treatments?

A3: Studies indicate that the metabolism of d-MPH is stereospecific. This means that d-MPH is selectively metabolized into d-Ritalinic Acid, without any detectable chiral inversion to l-MPH in plasma []. This selectivity is important for minimizing potential side effects and drug interactions associated with the l-isomer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.